2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Overview
Description
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
- The compound has been utilized as an intermediate in regioselective Sonogashira cross-coupling reactions, offering access to various 2-alkynylated compounds or 2,8-dialkynylated purines, highlighting its utility in the synthesis of complex molecular structures (Ibrahim, Franciane, & Legraverend, 2011).
Derivative Synthesis and Reactivity
- Research has shown the versatility of the compound in derivative synthesis. For instance, the compound has been used to create 6-C-substituted 9-tetrahydrofuranylpurine derivatives, demonstrating its ability to participate in various chemical reactions and its significance in the synthesis of novel organic compounds (Hamamichi & Miyasaka, 1990).
Agricultural Sciences
- The compound has found applications in the agricultural sciences as well. It was notably effective in promoting axillary shoot proliferation in the in vitro culture of Crape Myrtle, demonstrating its potential utility in horticulture and plant biotechnology (Zhang & Davies, 1986).
Biological Applications and DNA Interactions
- Novel purine derivatives incorporating a tetrazole ring, synthesized from the compound, have shown interesting biological applications. These derivatives were screened for antibacterial and antifungal activities and also studied for their interactions with plasmid DNA, indicating their potential in medicinal chemistry and pharmacology (Kinali-Demirci, İdil, & Dişli, 2014).
Material Science and Polymer Chemistry
- The compound has been utilized in the synthesis and study of physico-chemical properties of alternating copolymers, incorporating nucleic acid bases like 6-chloropurine, hypoxanthine, or 6-mercaptopurine. These polymers exhibit properties similar to natural polynucleotides, underlining its importance in material science and polymer chemistry (Han, Park, Cho, & Chang, 1996).
Properties
IUPAC Name |
2-butoxy-9-(oxan-2-yl)purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKYOMSQRFOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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